Cas no 1001882-01-4 (methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate)

Methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a tert-butylcarbamoyl group and a methylbenzoate moiety. The thiadiazole ring system contributes to its potential as a versatile intermediate in medicinal and agrochemical synthesis. The tert-butylcarbamoyl substituent enhances steric and electronic properties, while the methylbenzoate group offers reactivity for further derivatization. This compound may exhibit utility in the development of biologically active molecules due to its balanced lipophilicity and structural rigidity. Its well-defined synthetic pathway ensures reproducibility, making it suitable for research applications in drug discovery and material science.
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate structure
1001882-01-4 structure
Product name:methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
CAS No:1001882-01-4
MF:C16H20N4O3S2
MW:380.485000610352
CID:5470897

methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
    • methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
    • Inchi: 1S/C16H20N4O3S2/c1-16(2,3)18-13(22)17-14-19-20-15(25-14)24-9-10-5-7-11(8-6-10)12(21)23-4/h5-8H,9H2,1-4H3,(H2,17,18,19,22)
    • InChI Key: LSDFPISGWRUBJJ-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(CSC2=NN=C(NC(=O)NC(C)(C)C)S2)C=C1

methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2680-0742-5mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2680-0742-20μmol
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2680-0742-1mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2680-0742-15mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2680-0742-25mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2680-0742-2μmol
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2680-0742-2mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2680-0742-10mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2680-0742-75mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2680-0742-30mg
methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
1001882-01-4 90%+
30mg
$119.0 2023-05-16

Additional information on methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate

Introduction to CAS No. 1001882-01-4: Methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate

Methyl 4-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate, identified by the CAS registry number 1001882-01-4, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their unique chemical properties and applications in drug design, agrochemicals, and advanced materials.

The structure of this compound is characterized by a thiadiazole ring system, which is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole moiety is further substituted with a tert-butylcarbamoyl group at the 5-position and a sulfanyl-methyl group at the 2-position. The benzoate ester group attached to the methyl position of the benzene ring adds to the compound's versatility and reactivity. These structural features make it an interesting candidate for exploring its potential in biological systems and material applications.

Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, research has shown that certain thiadiazole-containing compounds exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The presence of the tert-butylcarbamoyl group in this compound may enhance its bioavailability and stability, making it a promising lead for drug development.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps typically involve the formation of the thiadiazole ring via cyclization reactions followed by substitution or coupling reactions to introduce the desired substituents. The use of advanced catalytic systems and green chemistry principles has enabled more efficient and environmentally friendly syntheses of such compounds.

From a materials science perspective, thiadiazole derivatives like this compound have been explored for their potential in creating advanced functional materials. For example, they can serve as building blocks for designing coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. The sulfur-containing groups in this compound can act as coordinating units, enhancing its compatibility with metal ions or other functional groups.

Moreover, recent advancements in computational chemistry have allowed researchers to predict the electronic properties and reactivity of such compounds with high accuracy. By employing density functional theory (DFT) calculations and molecular docking studies, scientists can gain insights into how this compound interacts with biological targets or participates in chemical transformations at the molecular level.

In conclusion, CAS No. 1001882-01-4 represents a versatile organic compound with promising applications across multiple disciplines. Its unique structure combines the advantages of thiadiazole derivatives with functional groups that enhance its reactivity and biological potential. As research continues to uncover new properties and applications for this compound, it stands as a testament to the ever-evolving field of chemical innovation.

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